3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride
Description
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.2ClH/c1-2-4-14-11-17-15(10-13(14)3-1)9-12-5-7-16-8-6-12;;/h1-4,10-12,16H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNZWVNOVYLFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=CC=CC=C3C=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Isoquinoline Intermediate
A common approach to the isoquinoline core involves the Bischler–Napieralski cyclization or related cyclization methods starting from arylethylamine derivatives. For example, 8-fluoro-3,4-dihydroisoquinoline intermediates have been synthesized via:
- Acylation of arylethylamines with pivaloyl chloride.
- Directed lithiation with butyllithium or other organolithium reagents.
- Formylation with dimethylformamide to introduce aldehyde functionality.
- Acid-catalyzed cyclization to form the dihydroisoquinoline ring system.
This method yields isoquinoline derivatives suitable for further functionalization at the 3-position.
Detailed Multi-Step Synthesis Example
A representative synthesis from the literature involves the following steps (adapted for clarity):
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of isoquinoline derivative via Bischler–Napieralski cyclization | Arylethylamine, acid catalyst, heat | ~70-80 | Isoquinoline core formed |
| 2 | Lithiation and formylation of isoquinoline | Butyllithium, DMF, low temperature | ~75 | Introduces aldehyde at 3-position |
| 3 | Condensation with piperidine derivative | Piperidine, coupling agents or nucleophilic substitution | 50-65 | Forms piperidin-4-ylmethyl linkage |
| 4 | Protection/deprotection of amino groups | Boc protection, acid deprotection | 70-85 | Ensures selectivity and stability |
| 5 | Formation of dihydrochloride salt | HCl in dioxane or methanol | 70-75 | Final salt form for purification |
This sequence is supported by the synthesis of spiro-isoquinolino-piperidine derivatives and their hydrochloride salts with yields ranging from 55% to 85% in individual steps.
Alternative Routes for Piperidine Moiety Preparation
The piperidine fragment, particularly (R)-3-amino piperidine dihydrochloride, can be prepared separately via:
- Starting from D-glutamic acid or D-mono-ornithine hydrochloride.
- Multi-step sequences involving esterification, Boc protection, reduction, cyclization, and deprotection.
- Hofmann rearrangement and hydrogenolysis for amine formation.
- Industrially scalable routes with short synthetic pathways and low cost.
These routes ensure enantiomerically pure piperidine derivatives for subsequent coupling with isoquinoline intermediates.
Reaction Conditions and Optimization
- Temperature Control: Many steps require low temperatures (0–5 °C or −78 °C) to prevent side reactions such as elimination or aryne formation.
- Solvent Choice: DMF, dichloromethane, methanol, and dioxane are commonly used solvents depending on the reaction step.
- Catalysts and Reagents: Use of thionyl chloride for acid chloride formation, triethylamine as base, and palladium on carbon for hydrogenation are standard.
- Purification: Crude products are often purified by extraction, washing, and column chromatography; final products are isolated as dihydrochloride salts by acid treatment and trituration.
Summary Table of Key Synthetic Steps
| Compound | Reaction Type | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Isoquinoline aldehyde | Lithiation & formylation | Butyllithium, DMF, −78 °C | 75 | Precursor for substitution |
| Piperidin-4-ylmethyl coupling | Nucleophilic substitution | Piperidine, TEA, DMF, RT | 50-65 | Formation of C–N bond |
| Boc protection | Protection | Boc anhydride, TEA, MeOH | 70-85 | Amino group protection |
| Deprotection & salt formation | Acid treatment | HCl in dioxane, RT | 70-75 | Dihydrochloride salt obtained |
Research Findings and Considerations
- The use of spiro-isoquinoline-piperidine intermediates allows for efficient synthesis of complex derivatives with biological activity.
- The choice of protecting groups and reaction conditions significantly affects yields and purity.
- Industrially viable routes emphasize cost-effectiveness and scalability, particularly in the preparation of the piperidine moiety.
- Metalation and nucleophilic substitution steps require careful temperature and solvent control to avoid side reactions and maximize regioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce piperidine derivatives with altered functional groups .
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the efficacy of isoquinoline derivatives, including 3-piperidin-4-ylmethyl-isoquinoline dihydrochloride, in treating parasitic infections. These compounds have shown promise as anthelmintics, particularly against gastrointestinal and extra-intestinal nematodes. Their mechanism involves interaction with Slo-1 calcium-gated potassium channels, leading to paralysis of the parasites . This interaction suggests a novel therapeutic approach for managing helminth infections in both humans and animals.
Cancer Therapy
The compound has also been investigated for its anticancer properties. Isoquinoline derivatives are known to exhibit selective inhibition of protein kinase B (Akt), a key player in cancer cell survival and proliferation. Research indicates that modifications to the piperidine moiety can enhance the potency and selectivity of these inhibitors, making them suitable candidates for cancer treatment . For instance, certain derivatives demonstrated significant inhibition of tumor growth in xenograft models, indicating their potential as effective anticancer agents.
Neurological Disorders
Another promising application of this compound is in the treatment of neurological disorders such as Alzheimer's disease. The incorporation of piperidine fragments into drug designs has been shown to improve brain penetration and enhance pharmacological activity against acetylcholinesterase and butyrylcholinesterase enzymes . This suggests that the compound could be developed into a dual inhibitor with neuroprotective properties.
Case Studies
Mechanism of Action
The mechanism of action of 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine Derivatives
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol .
- Regulatory Status : Listed in China’s IECSC (Inventory of Existing Chemical Substances), indicating compliance with local regulations for industrial or research use .
- Key Differences: Unlike the target compound, this derivative lacks the isoquinoline group and contains a diphenylmethoxy substituent. Its applications are likely restricted to chemical intermediates rather than direct therapeutic use.
Biogenic Amine Dihydrochlorides
Examples include putrescine dihydrochloride and cadaverine dihydrochloride :
- Solubility : These compounds are highly water-soluble (prepared at 1000 mg/L in deionized water), a trait shared with most dihydrochloride salts.
- Structural Contrast: Biogenic amines are linear aliphatic amines, whereas the target compound’s fused aromatic isoquinoline-piperidine structure may confer distinct biological interactions.
Comparison with Pharmacologically Active Dihydrochlorides
Trientine Dihydrochloride
Sensitizing Dihydrochlorides
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride
- Regulatory Status : Severely restricted in the EU due to sensitizing properties .
- Safety Contrast: This highlights the variability in dihydrochloride safety profiles.
Comparison with Industrial Dihydrochlorides
Azoamidine Dihydrochloride Initiators
Examples include 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride :
- Applications : Water-soluble initiators for polymerization reactions.
- Functional Contrast : The target compound lacks the azo (-N=N-) functional group critical for radical generation, suggesting divergent industrial or biomedical roles.
Research Findings and Key Insights
- Solubility Advantage : Dihydrochloride salts, including the target compound, generally exhibit enhanced aqueous solubility compared to free bases, critical for drug formulation .
- Structural-Activity Relationships: The isoquinoline moiety may confer unique binding affinities, differentiating the target compound from aliphatic or simpler aromatic dihydrochlorides.
- Regulatory Variability : Regulatory statuses range from approved pharmaceuticals (trientine) to restricted sensitizers, emphasizing the need for compound-specific safety assessments .
Biological Activity
3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride is a synthetic compound with the molecular formula C15H20Cl2N2. It has garnered attention in pharmacological research due to its potential biological activities, particularly as a precursor in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
This compound is synthesized through the reaction of isoquinoline derivatives with piperidine in the presence of catalysts at elevated temperatures. This compound is characterized by its dual structure, which combines features of both piperidine and isoquinoline, allowing for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20Cl2N2 |
| Molecular Weight | 299.24 g/mol |
| IUPAC Name | 3-(piperidin-4-ylmethyl)isoquinoline;dihydrochloride |
| CAS Number | 1187928-64-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been studied for its role as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. The compound's binding affinity to DPP-IV can enhance incretin levels, thereby improving insulin secretion and glucose tolerance in diabetic models .
Antidiabetic Properties
Research indicates that derivatives of isoquinoline, including this compound, exhibit significant DPP-IV inhibitory activity. In vitro assays have demonstrated that certain analogs can achieve IC50 values comparable to existing DPP-IV inhibitors, suggesting their potential utility in treating metabolic disorders like type 2 diabetes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that piperidine derivatives can exhibit antibacterial and antifungal activities. For example, related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent bioactivity .
Case Studies
- DPP-IV Inhibition Study : A study evaluated the DPP-IV inhibitory activity of several isoquinoline derivatives, including this compound. The results indicated that the compound could significantly inhibit DPP-IV activity at concentrations as low as 100 µM, supporting its potential as a therapeutic agent for diabetes management .
- Antimicrobial Evaluation : In another study focusing on piperidine derivatives, compounds similar to this compound were tested against pathogenic bacteria and fungi. The findings revealed that these compounds displayed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, highlighting their potential application in antibiotic development .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | DPP-IV inhibition | ~100 | Potential antidiabetic agent |
| Pyrido[2,1-a]isoquinolines | DPP-IV inhibition | 0.35 (lead compound) | Comparable efficacy |
| Piperidine derivatives | Antibacterial | Varies (0.0039 - 0.025) | Effective against multiple strains |
Q & A
Q. What are the recommended synthesis protocols for 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride, and how can purity be optimized during preparation?
Synthesis typically involves multi-step organic reactions, including condensation, cyclization, and salt formation. Key steps include:
- Use of anhydrous conditions and inert gas (e.g., nitrogen) to prevent hydrolysis of intermediates.
- Purification via recrystallization or column chromatography to isolate the dihydrochloride salt .
- Purity optimization requires analytical validation using HPLC (≥98% purity threshold) and NMR to detect residual solvents or byproducts .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols or powders.
- First Aid: For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes .
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
Q. How can researchers verify the structural integrity and purity of this compound?
- Analytical Methods:
- HPLC: Quantify impurities using a C18 column with UV detection at 210–280 nm .
- Mass Spectrometry (LC/MS): Confirm molecular weight ([M+H]+ expected for CnHmNpCl2) .
- 1H NMR: Validate proton environments (e.g., piperidine and isoquinoline peaks) and detect solvent residues .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s antimicrobial activity, and what controls are critical?
- Experimental Design:
- Test Organisms: Include gram-positive (e.g., S. aureus), gram-negative (e.g., P. aeruginosa), and fungal strains .
- Concentration Range: Use serial dilutions (0.1–100 µg/mL) to determine MIC (Minimum Inhibitory Concentration).
- Controls: Vehicle (e.g., DMSO), positive (e.g., ciprofloxacin), and negative (culture medium only) .
- Data Interpretation: Compare log-fold reduction in colony-forming units (CFUs) against controls. Note discrepancies between in vitro cytotoxicity (e.g., fibroblast assays) and in vivo wound-healing models .
Q. What methodological strategies address discrepancies in cytotoxicity data between in vitro and in vivo studies?
- In Vitro Limitations: Account for artificial cell culture conditions (e.g., lack of tissue complexity, static drug exposure).
- In Vivo Validation: Use burn wound or infection models to evaluate tissue-specific toxicity and healing endpoints .
- Mechanistic Studies: Perform transcriptomics to identify pathways affected by the compound’s cationic interactions with cell membranes .
Q. How does the dihydrochloride salt form influence solubility and stability compared to other salt forms?
- Solubility: The dihydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vivo bioavailability. Compare with monohydrochloride or freebase forms using shake-flask solubility assays .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Dihydrochloride salts may exhibit lower hygroscopicity than freebases, reducing hydrolysis risks .
Q. What advanced techniques are recommended for studying the compound’s interaction with bacterial cell membranes?
- Fluorescence Microscopy: Use membrane-specific dyes (e.g., DiOC2) to visualize disruption of membrane potential .
- Surface Plasmon Resonance (SPR): Quantify binding affinity to lipid bilayers mimicking gram-negative membranes (e.g., LPS-containing models) .
- Zeta Potential Measurements: Assess charge neutralization of bacterial membranes upon compound exposure .
Methodological Challenges & Solutions
Q. How can researchers resolve conflicting data on the compound’s cytotoxicity in different cell lines?
- Standardized Assays: Use ISO-certified cell lines (e.g., NIH/3T3 fibroblasts) and MTT/XTT assays with matched incubation times.
- Dose-Response Analysis: Calculate IC50 values and compare with therapeutic indices (e.g., antimicrobial efficacy vs. mammalian cell toxicity) .
Q. What strategies optimize the compound’s stability in long-term pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
